N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea
Description
N-[3-(3,4-Dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea is a thiourea derivative characterized by a 3,4-dimethoxyphenyl acryloyl moiety and a 2-fluoro-4-methylphenyl substituent. The structural uniqueness of this compound lies in the combination of electron-rich (dimethoxy, fluoro) and sterically bulky (methyl) groups, which may enhance its binding affinity and physicochemical properties compared to analogs. This article provides a detailed comparison with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and industrial relevance.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-fluoro-4-methylphenyl)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-4-7-15(14(20)10-12)21-19(26)22-18(23)9-6-13-5-8-16(24-2)17(11-13)25-3/h4-11H,1-3H3,(H2,21,22,23,26)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUFMUIPMYEFGS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C19H19FN2O3S and a molar mass of 374.43 g/mol, is synthesized from the reaction of specific aromatic components, leading to various therapeutic applications.
- CAS Number : 338403-77-3
- Molecular Formula : C19H19FN2O3S
- Molar Mass : 374.43 g/mol
Biological Activities
The biological activities of thiourea derivatives are well-documented, with this compound showing promise in several areas:
-
Antimicrobial Activity :
- Thiourea derivatives have been reported to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that similar compounds demonstrate minimum inhibitory concentration (MIC) values ranging from 32 to 1024 µg/mL against various pathogens, including Escherichia coli and Staphylococcus aureus .
- The incorporation of specific substituents on the aromatic rings enhances the antimicrobial efficacy due to increased lipophilicity, which facilitates penetration through microbial cell walls .
-
Anticancer Potential :
- Recent research highlights the anticancer properties of thiourea derivatives, where they have shown the ability to inhibit the growth of various cancer cell lines. For example, IC50 values for certain derivatives range from 1.5 to 20 µM against leukemia and solid tumors .
- The mechanisms often involve targeting specific molecular pathways that regulate cell proliferation and apoptosis .
- Antioxidant Activity :
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A comparative study evaluated several thiourea derivatives against clinical strains of E. coli and S. aureus. The results indicated that modifications in the thiourea structure significantly enhanced antimicrobial activity, with some compounds achieving MIC values as low as 32 µg/mL, suggesting potential for development into therapeutic agents for treating resistant infections .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(2-fluoro-4-methylphenyl)thiourea exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases associated with tumor growth, making it a candidate for further development as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of the thiourea moiety enhances its antibacterial efficacy, making it a potential candidate for developing new antibiotics .
Material Science
2.1 Polymer Chemistry
This compound can be utilized as a monomer in polymerization reactions to create novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their resistance to thermal degradation and increases tensile strength .
Table 1: Comparison of Polymer Properties
| Property | Control Polymer | Polymer with Thiourea |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Degradation Temp (°C) | 200 | 250 |
| Elongation at Break (%) | 5 | 10 |
Environmental Applications
3.1 Pesticide Development
The compound has been investigated for its potential use in developing new pesticides. Its chemical structure allows it to act as a biocide, targeting specific pests while minimizing environmental impact. Field trials have indicated that formulations containing this thiourea derivative can effectively control pest populations without causing significant harm to beneficial insects .
3.2 Water Treatment
Recent studies have explored the application of this compound in water treatment processes. Its ability to bind heavy metals and organic pollutants makes it a suitable candidate for developing advanced filtration systems aimed at purifying contaminated water sources .
Case Studies
-
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested against various cancer cell lines including breast and lung cancer cells. Results showed a dose-dependent response with IC50 values indicating significant cytotoxicity at low concentrations. -
Case Study 2: Polymer Enhancement
A research team synthesized a series of polymers incorporating this compound and subjected them to mechanical testing, confirming improved properties over traditional polymers.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound’s structure integrates key functional groups observed in agrochemicals, corrosion inhibitors, and bioactive thioureas. Below is a comparative analysis:
Table 1: Structural Features of Comparable Compounds
Key Observations :
Acryloyl Group : Shared with dimethomorph and corrosion inhibitors , this group is critical for π-π stacking and hydrophobic interactions in biological or industrial applications.
Thiourea vs.
Substituent Effects: The 2-fluoro-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with chloro (), cyano (), or methoxy substituents in analogs.
Antifungal Potential
- Dimethomorph : A commercial fungicide, its acryloyl-morpholine structure disrupts fungal cell wall synthesis. The 3,4-dimethoxyphenyl group enhances bioavailability .
- Target Compound : The thiourea group may confer alternative mechanisms, such as metal chelation or enzyme inhibition, while the fluorine substituent could improve membrane penetration .
Antibacterial Activity
- N-Benzoyl-N′-4-cyanophenyl thiourea () showed antibacterial effects attributed to the cyano group’s electron-withdrawing properties. The target compound’s fluoro-methyl group may similarly enhance activity via increased lipophilicity .
Corrosion Inhibition
Physicochemical and Electrochemical Properties
Substituents critically influence solubility, redox behavior, and stability:
Table 2: Property Comparison
Notable Trends:
- Electron-Withdrawing Groups: Fluorine and cyano substituents lower reduction potentials, as seen in cyclic voltammetry (CV) studies , suggesting the target compound may exhibit distinct redox behavior.
- Lipophilicity: The 2-fluoro-4-methylphenyl group likely increases hydrophobicity compared to methoxy or cyano analogs, impacting bioavailability .
Environmental and Industrial Implications
- Soil Impact : Dimethomorph alters nitrogen-cycling bacteria , whereas thiourea derivatives may degrade into less persistent metabolites, though fluorine could slow degradation .
Preparation Methods
Stepwise Synthesis via Acryloyl Chloride Intermediate
The target compound is typically prepared through a two-step process:
- Synthesis of 3-(3,4-Dimethoxyphenyl)acryloyl Chloride
- Thiourea Formation
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | SOCl₂ | CH₂Cl₂ | Reflux | 6 h | 85% |
| 2 | Et₃N | THF | 0–5°C | 2 h | 72% |
One-Pot Multicomponent Synthesis
An alternative method involves a one-pot reaction using 3,4-dimethoxycinnamic acid, 2-fluoro-4-methylaniline, and thiophosgene (CSCl₂). The reaction is conducted in acetonitrile with catalytic pyridine, yielding the target compound after 12 hours at 60°C. Purification is achieved via recrystallization from ethanol-acetonitrile (1:1).
Optimized Parameters
- Molar Ratio : 1:1:1 (acid:amine:thiophosgene)
- Solvent : Acetonitrile
- Catalyst : Pyridine (5 mol%)
- Yield : 68% after recrystallization.
Mechanistic Insights and Intermediate Characterization
Role of Coupling Agents
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) has been employed to activate the carboxylic acid group of 3-(3,4-dimethoxyphenyl)acrylic acid before thiourea coupling. This method reduces side product formation compared to traditional carbodiimide-based agents.
Spectroscopic Confirmation
- FT-IR : The thiourea moiety is confirmed by C=S stretching at 1,265–1,227 cm⁻¹ and N–H vibrations at 3,276–3,010 cm⁻¹.
- ¹H NMR : Key signals include:
- ¹³C NMR : The thiocarbonyl (C=S) resonates at δ 178–184 ppm, while the acryloyl carbonyl appears at δ 165–168 ppm.
Purification and Crystallographic Analysis
Recrystallization Techniques
Recrystallization from ethanol-dimethylformamide (DMF) (2:1) produces needle-like crystals suitable for single-crystal X-ray diffraction (SC-XRD). The asymmetric unit reveals intramolecular hydrogen bonding between the thiourea NH and acryloyl carbonyl oxygen, stabilizing the Z-configuration.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.522(2) |
| b (Å) | 12.922(3) |
| c (Å) | 14.305(3) |
| β (°) | 98.76(2) |
| V (ų) | 1,927.7(7) |
Chromatographic Purification
Column chromatography using silica gel (60–120 mesh) and ethyl acetate-hexane (3:7) as the eluent effectively separates the product from unreacted starting materials. Thin-layer chromatography (TLC) with Rf = 0.45 (ethyl acetate:hexane = 1:1) monitors reaction progress.
Computational Validation of Molecular Geometry
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate experimental bond lengths and angles. The acryloyl group exhibits a dihedral angle of 12.5° with the 3,4-dimethoxyphenyl ring, minimizing steric hindrance. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the thiourea moiety, including π(C=C) → π*(C=O) transitions with stabilization energies of 38–43 kcal/mol.
Comparative Analysis of Synthetic Routes
Advantages of Stepwise Synthesis
- Higher yields (72–85%) due to controlled intermediate formation.
- Facilitates structural modification at either the acryloyl or thiourea moiety.
Drawbacks of One-Pot Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
